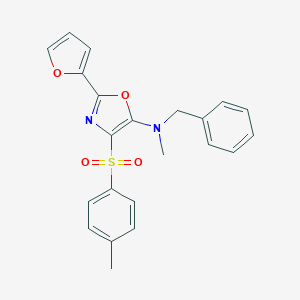

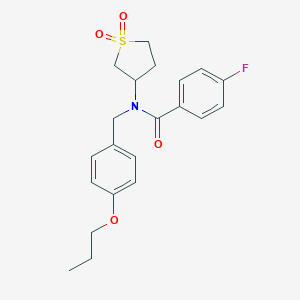

N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Metal Complexes and Cytotoxicity Profiling

The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) forms metal complexes with copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn) acetates. These complexes exhibit a stoichiometric ratio of 1:2 (metal to ligand). Spectroscopic studies reveal that the ligand chelates to the metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Quantum chemical calculations indicate that the ligand and Ni(II) complex have distinct HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies. Interestingly, the ligand itself demonstrates greater cytotoxic activity against HePG-2 and HCT-116 cell lines compared to the metal complexes .

β-Glucuronidase Inhibition

Researchers are actively exploring compounds that inhibit β-glucuronidase, an enzyme associated with various pathological conditions. Although specific studies on our compound are scarce, its structural features may make it a potential candidate for β-glucuronidase inhibition. Further investigations are needed to validate this application .

Anticancer Activity

The derivative (E)-N-(5-benzylthiazol2-yl)-3-(furan-2-yl)acrylamide —which contains a 2-aminothiazole moiety—has demonstrated potent anticancer activity. Proteomics approaches have identified importin b1 (KPNB1) as a potential target protein for this compound. While direct studies on our compound are lacking, its structural similarity suggests that it might also possess anticancer properties .

Biological Applications

Schiff bases, including heterocyclic derivatives, have been widely studied due to their diverse donor groups and flexibility. These compounds can form metal chelates and exhibit various biological activities. The presence of azomethine nitrogen (C=N) in Schiff bases contributes to their interactions with biomolecules. Our compound’s furan Schiff base structure aligns with this trend, potentially enhancing its biological activity .

Analytical Chemistry and Catalysis

Schiff bases have been utilized in analytical chemistry and catalysis. Their ability to coordinate with metal ions makes them valuable ligands. Although direct evidence for our compound’s role in these fields is limited, its structural motifs suggest potential applications.

Propriétés

IUPAC Name |

N-benzyl-2-(furan-2-yl)-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-16-10-12-18(13-11-16)29(25,26)21-22(24(2)15-17-7-4-3-5-8-17)28-20(23-21)19-9-6-14-27-19/h3-14H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKZNXOVXZFOSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N(C)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide](/img/structure/B385603.png)

![2-Benzyl-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B385608.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-imino-1-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B385609.png)

![2-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(2,6-dimethyl-4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385610.png)

![5-[(2-Chlorobenzyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385611.png)

![5-[(4-Chlorobenzyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385612.png)

![2-{3-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine](/img/structure/B385614.png)